Potassium 2-methylbutan-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

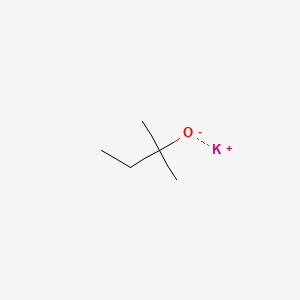

Potassium 2-methylbutan-2-olate, also known as potassium tert-pentoxide, is a potent and sterically hindered alkoxide base. It is commonly used in organic synthesis due to its strong basicity and relatively low nucleophilicity. The compound has the molecular formula C5H11KO and a molecular weight of 128.26 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 2-methylbutan-2-olate is typically synthesized by reacting oil-free potassium hydride with anhydrous tert-pentyl alcohol in a solvent devoid of water . The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:

KH+C5H12O→C5H11KO+H2

Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is often supplied as a solution in toluene or cyclohexane to facilitate handling and storage .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 2-methylbutan-2-olate undergoes several types of reactions, primarily due to its strong basicity. These include:

Deprotonation Reactions: It can deprotonate weak acids, forming the corresponding alkoxides.

Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes.

Nucleophilic Substitution Reactions: Although it is a strong base, its steric hindrance makes it a less effective nucleophile.

Common Reagents and Conditions:

Wittig Reaction: It reacts with methyl triphenylphosphonium bromide and ketoesters to produce alkenes.

Buchwald-Hartwig Amination: It is used in palladium-catalyzed amination reactions.

Major Products: The major products formed from these reactions include alkenes, ethers, and other organic compounds, depending on the specific reaction conditions and substrates used .

Aplicaciones Científicas De Investigación

Potassium 2-methylbutan-2-olate has a wide range of applications in scientific research:

Organic Synthesis: It is widely used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, elimination, and nucleophilic substitution.

Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: The compound is employed in the preparation of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The primary mechanism of action of potassium 2-methylbutan-2-olate is its ability to act as a strong base. It deprotonates acidic compounds, facilitating the formation of new chemical bonds. In the Wittig reaction, for example, it deprotonates the phosphonium salt, generating a ylide that reacts with carbonyl compounds to form alkenes . In the Buchwald-Hartwig amination, it deprotonates the amine, allowing it to react with aryl halides in the presence of a palladium catalyst .

Comparación Con Compuestos Similares

Potassium tert-butoxide (C4H9KO): Another strong base used in organic synthesis. It is less sterically hindered compared to potassium 2-methylbutan-2-olate.

Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium. It has similar reactivity but different solubility properties.

Lithium tert-pentoxide (C5H11LiO): Another alkoxide base with lithium. It is more reactive due to the smaller size of lithium ions.

Uniqueness: this compound is unique due to its combination of strong basicity and steric hindrance. This makes it particularly useful in reactions where a strong base is needed without significant nucleophilic interference .

Propiedades

Número CAS |

41233-93-6 |

|---|---|

Fórmula molecular |

C5H12KO |

Peso molecular |

127.25 g/mol |

Nombre IUPAC |

potassium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.K/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

Clave InChI |

GGIFEFBEDYDOTI-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)[O-].[K+] |

SMILES canónico |

CCC(C)(C)O.[K] |

| 41233-93-6 | |

Pictogramas |

Flammable; Corrosive; Irritant |

Sinónimos |

2-methyl-2-butanol methyl butanol potassium t-amylate t-amyl alcohol tert-amyl alcohol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Potassium tert-pentoxide such a powerful base, and how does this influence its reactivity?

A1: Potassium tert-pentoxide's exceptional basicity stems from the combination of a highly electropositive potassium cation and a bulky, electron-donating tert-pentoxide anion. This structure facilitates the abstraction of protons from even weakly acidic compounds. [, ] The steric bulk of the tert-pentoxide anion also hinders its nucleophilic properties, making it ideal for reactions where strong basicity is required without unwanted side reactions. [] For example, it has been successfully used to deprotonate isopropylarenes, forming a nucleophile that subsequently reacts with cyclohexene oxide in the synthesis of chiral auxiliaries. []

Q2: Can you provide examples of Potassium tert-pentoxide's use in polymer chemistry?

A2: Potassium tert-pentoxide plays a crucial role in modifying the properties of polymers. Researchers have demonstrated its effectiveness in the selective multisite metalation of nonpolar block copolymers. [] This metalation process allows for the introduction of various functional groups, such as carboxyl, hydroxy, or alkyl groups, leading to block copolymers with tailored properties, including the ability to form micellar solutions in aqueous media. [] Furthermore, Potassium tert-pentoxide, in conjunction with organolithium compounds, forms "superbases" capable of selectively metalating polystyrene, poly(4-methylstyrene), and their block copolymers. [] This controlled metalation allows for the fine-tuning of polymer characteristics by introducing specific functionalities at desired positions along the polymer chain. []

Q3: Are there any applications of Potassium tert-pentoxide in the synthesis of small organic molecules?

A3: Potassium tert-pentoxide is a valuable reagent in synthesizing 1,3-diketones, important building blocks in organic synthesis. [] Se-Acylmethyl selenocarboxylates, synthesized by reacting potassium selenocarboxylates with α-bromoketones, undergo selenium extrusion upon treatment with potassium tert-pentoxide. [] This reaction proceeds with high efficiency, affording 1,3-diketones in good yields. []

Q4: What analytical techniques are employed to study Potassium tert-pentoxide and its reactions?

A4: Researchers utilize various analytical methods to characterize Potassium tert-pentoxide and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is valuable in determining the positions of metalation in polymers treated with potassium tert-pentoxide-containing reagents. [] Gel Permeation Chromatography (GPC) is employed to analyze the molecular weight distribution of polymers, providing insights into the extent and selectivity of the reactions involving potassium tert-pentoxide. [, ] Additionally, Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF MS) offers precise information about the molecular weight and dispersity of polymers synthesized using Potassium tert-pentoxide-based methodologies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

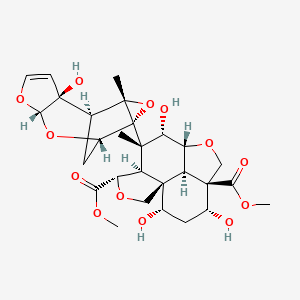

![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1262145.png)

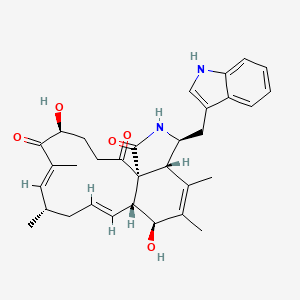

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)

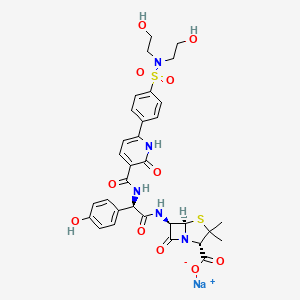

![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)